molecular formula C18H20ClNO6 B14954842 N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine

Cat. No.: B14954842
M. Wt: 381.8 g/mol
InChI Key: ZZUQVRYNXNEOCB-ZKANADHPSA-N
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Description

2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid, typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with various reagents. For instance, the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, is one efficient method .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. Reaction conditions often involve dry solvents like acetone and specific temperatures, such as 50°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase and COX, which play crucial roles in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid include other coumarin derivatives, such as:

Uniqueness

What sets 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid apart is its specific substitution pattern, which imparts unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H20ClNO6

Molecular Weight

381.8 g/mol

IUPAC Name

(2R,3S)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H20ClNO6/c1-4-8(2)16(17(23)24)20-15(22)6-11-9(3)10-5-12(19)13(21)7-14(10)26-18(11)25/h5,7-8,16,21H,4,6H2,1-3H3,(H,20,22)(H,23,24)/t8-,16+/m0/s1

InChI Key

ZZUQVRYNXNEOCB-ZKANADHPSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C

Origin of Product

United States

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